molecular formula C20H15FN2OS B5487474 N-(4-fluorobenzyl)-10H-phenothiazine-10-carboxamide

N-(4-fluorobenzyl)-10H-phenothiazine-10-carboxamide

Cat. No. B5487474
M. Wt: 350.4 g/mol
InChI Key: DFAIWPAMJUEQQQ-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)-10H-phenothiazine-10-carboxamide” is a complex organic compound. Based on its name, it likely contains a phenothiazine group, which is a system of conjugated double bonds that forms a part of many pharmaceuticals and dyes . The “N-(4-fluorobenzyl)” part suggests the presence of a fluorobenzyl group attached to the nitrogen atom.


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely has a phenothiazine core, with a fluorobenzyl group attached to one of the nitrogen atoms. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Fluorinated compounds are known to have unique reactivity due to the properties of the fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the fluorobenzyl group) would influence its properties .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s a pharmaceutical, its mechanism would depend on the biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures .

Future Directions

The future research directions involving this compound would depend on its applications. If it’s a pharmaceutical, research could focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c21-15-11-9-14(10-12-15)13-22-20(24)23-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)23/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAIWPAMJUEQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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